
(S)-2-Amino-1-((R)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclopropylmethyl group, contributing to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available starting materials. One common approach is the asymmetric alkylation of enolates using chiral auxiliaries or catalysts to induce stereoselectivity. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) and alkyl halides like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylmethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted amines. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding, providing insights into biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including neurological disorders and infections.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This selective binding can result in various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone, exhibiting different chemical reactivity and biological activity.
(S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)butan-1-one: A homologous compound with an extended carbon chain, affecting its physical properties and interactions with molecular targets.
Uniqueness
The uniqueness of (S)-2-Amino-1-(®-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical behavior and potential applications. Its ability to undergo various chemical transformations and interact selectively with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14-5-4-10(7-14)13-6-9-2-3-9/h8-10,13H,2-7,12H2,1H3/t8-,10+/m0/s1 |
InChI Key |
BOVOOAPQSOFJIU-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)NCC2CC2)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


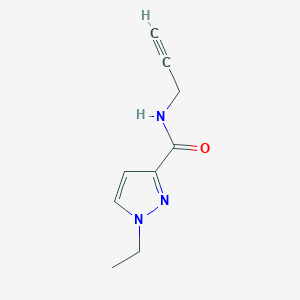
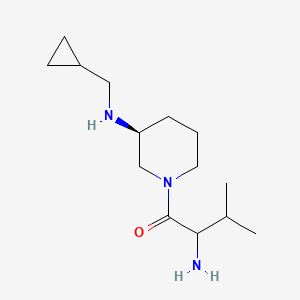
![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)

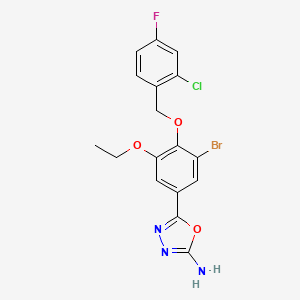
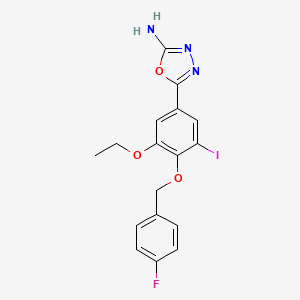
![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)


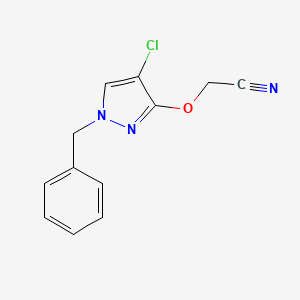
![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)

![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)
